molecular formula C11H13NO3S2 B5585734 N-(2-FURYLMETHYL)-2,5-DIMETHYL-3-THIOPHENESULFONAMIDE

N-(2-FURYLMETHYL)-2,5-DIMETHYL-3-THIOPHENESULFONAMIDE

Cat. No.: B5585734
M. Wt: 271.4 g/mol
InChI Key: SKHOVVFIOSPMED-UHFFFAOYSA-N
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Description

N-(2-FURYLMETHYL)-2,5-DIMETHYL-3-THIOPHENESULFONAMIDE is an organic compound that features a furan ring and a thiophene ring, both of which are heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FURYLMETHYL)-2,5-DIMETHYL-3-THIOPHENESULFONAMIDE typically involves the reaction of 2,5-dimethylthiophene-3-sulfonyl chloride with 2-furylmethylamine. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-FURYLMETHYL)-2,5-DIMETHYL-3-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-FURYLMETHYL)-2,5-DIMETHYL-3-THIOPHENESULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-FURYLMETHYL)-2,5-DIMETHYL-3-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonamide group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Furylmethyl)-3-methyl-2-(1H-pyrrol-1-yl)-butanamide
  • 4-Chloro-N-(2-furylmethyl) aniline
  • 4-Bromine-N-(2-furylmethyl) aniline

Uniqueness

N-(2-FURYLMETHYL)-2,5-DIMETHYL-3-THIOPHENESULFONAMIDE is unique due to its combination of a furan ring and a thiophene ring, which imparts distinct electronic properties. This makes it particularly valuable in the development of materials for electronic applications and as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,5-dimethylthiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S2/c1-8-6-11(9(2)16-8)17(13,14)12-7-10-4-3-5-15-10/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHOVVFIOSPMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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